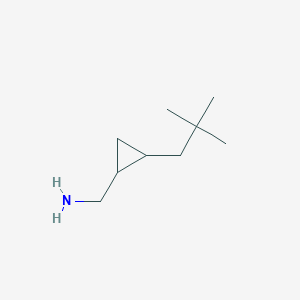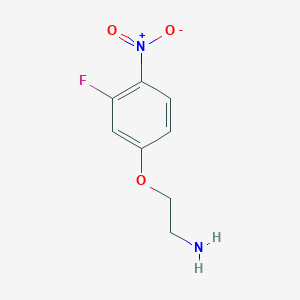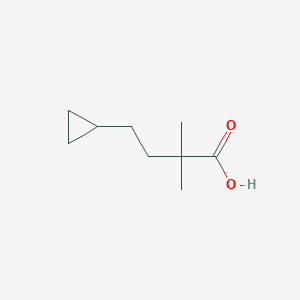
(2-Neopentylcyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Neopentylcyclopropyl)methanamine is an organic compound that belongs to the class of amines It features a cyclopropyl ring substituted with a neopentyl group and a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Neopentylcyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions using neopentyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
(2-Neopentylcyclopropyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of polymers, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of (2-Neopentylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Cyclopropylmethanamine: Shares the cyclopropyl and methanamine moieties but lacks the neopentyl group.
Neopentylamine: Contains the neopentyl group but lacks the cyclopropyl ring.
Cyclopropylamine: Contains the cyclopropyl ring but lacks the neopentyl and methanamine groups.
Uniqueness: (2-Neopentylcyclopropyl)methanamine is unique due to the combination of the cyclopropyl ring, neopentyl group, and methanamine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
[2-(2,2-dimethylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H19N/c1-9(2,3)5-7-4-8(7)6-10/h7-8H,4-6,10H2,1-3H3 |
Clé InChI |
OVRVSJUMJJPPDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1CC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
